molecular formula C18H16N2O3 B3052286 ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate CAS No. 4005-02-1

ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate

Cat. No.: B3052286
CAS No.: 4005-02-1
M. Wt: 308.3 g/mol
InChI Key: MUNBUKDEKFBKQD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core attached to a benzoate ester. Quinazolinones are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Esterification: The benzoate ester is introduced by reacting the quinazolinone intermediate with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

Ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and enzyme interactions.

    Medicine: Quinazolinone derivatives are known for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The quinazolinone core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid: Similar structure but lacks the ethyl ester group.

    2-Methyl-4-oxoquinazoline: The core structure without the benzoate ester.

    Ethyl 4-(4-oxoquinazolin-3(4H)-yl)benzoate: Similar structure but without the methyl group on the quinazolinone core.

Uniqueness

Ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate is unique due to the presence of both the ethyl ester and the methyl group on the quinazolinone core. This combination of functional groups can enhance its biological activity and specificity, making it a valuable compound in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

ethyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-3-23-18(22)13-8-10-14(11-9-13)20-12(2)19-16-7-5-4-6-15(16)17(20)21/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNBUKDEKFBKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353540
Record name ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4005-02-1
Record name ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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